molecular formula C20H25N3O3S B2357386 4-butoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide CAS No. 868979-17-3

4-butoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide

Cat. No. B2357386
M. Wt: 387.5
InChI Key: DQDLTXFYULFYGW-UHFFFAOYSA-N
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Description

“4-butoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide” is a complex organic compound. It contains an imidazo[1,2-a]pyridine moiety, which is a type of heterocyclic aromatic organic compound . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Scientific Research Applications

Antimicrobial Activity

Research into similar compounds indicates their potential in antimicrobial applications. For example, a study by Sarvaiya, Gulati, and Patel (2019) synthesized compounds including 4-(2-(3-methyl-1-(6-methyl-2-oxo-4substituted phenyl-1,2,3,4-tetrahydro pyrimidine -5-carbonyl)-5-oxo-1H-pyrazol-4(5H)-ylidene) hydrazine) benzene sulfonamide, showing antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).

Anticancer Potential

Several studies highlight the anticancer potential of related compounds. For instance, a 2014 study by Ghorab, El-Gazzar, and Alsaid on 4-(substituted)-N-(guanidinyl)benzenesulfonamides demonstrated promising activity against human tumor breast cell line (MCF7) (Ghorab, El-Gazzar, & Alsaid, 2014). Additionally, a 2011 study by Farah et al. synthesized substituted N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl) benzamide/benzenesulfonamide, showing strong anticancer activities (Farah et al., 2011).

Antiulcer Applications

Compounds similar to the queried chemical have shown potential as antiulcer agents. Starrett, Montzka, Crosswell, and Cavanagh (1989) synthesized new imidazo[1,2-a]pyridines substituted at the 3-position, which demonstrated good cytoprotective properties in EtOH and HCl models, although they didn't display significant antisecretory activity (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Structural Characterization and Synthesis

Research focusing on structural characterization and synthesis of similar compounds provides foundational knowledge. A study by Cheng De-ju (2015) discussed the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists, which are important in drug development (Cheng De-ju, 2015).

properties

IUPAC Name

4-butoxy-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-3-4-14-26-18-7-9-19(10-8-18)27(24,25)21-12-11-17-15-23-13-5-6-16(2)20(23)22-17/h5-10,13,15,21H,3-4,11-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDLTXFYULFYGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=CN3C=CC=C(C3=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide

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